molecular formula C14H14ClNO4 B2548654 2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide CAS No. 1396810-24-4

2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide

Cat. No.: B2548654
CAS No.: 1396810-24-4
M. Wt: 295.72
InChI Key: HOOFNQJLMUTDMF-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide is a synthetic organic compound that features a chlorophenoxy group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions to form 4-chlorophenoxyacetic acid.

    Formation of the Furan Intermediate: The furan ring is introduced by reacting furfural with an appropriate reagent to form a furan derivative.

    Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the furan intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The chlorophenoxy group can be reduced under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced chlorophenoxy derivatives.

    Substitution: Substituted chlorophenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-3-yl)acetates: These compounds share the furan ring and have similar chemical properties.

    4-chlorophenoxyacetic acid: This compound shares the chlorophenoxy group and is used in similar applications.

Uniqueness

2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide is unique due to the combination of the chlorophenoxy group and the furan ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4/c15-11-1-3-12(4-2-11)20-9-14(18)16-7-13(17)10-5-6-19-8-10/h1-6,8,13,17H,7,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOFNQJLMUTDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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